Profadol Exhibits 2.5- to 4-Fold Greater Nalorphine-Antagonized Antinociceptive Activity than Prodilidine in Rats
Profadol (CI-572) demonstrates a considerably greater, nalorphine-antagonized antinociceptive activity in rats compared to the structurally related pyrrolidine derivative prodilidine . The antinociceptive potency of CI-572 is 2.5- to 4-fold higher than that of codeine or meperidine, whereas prodilidine is markedly less effective . Additionally, unlike prodilidine, Profadol exhibits a corresponding antitussive activity in dogs with ammonia-induced cough .
| Evidence Dimension | Antinociceptive activity (nalorphine-antagonized) in rats |
|---|---|
| Target Compound Data | 2.5-4 times more potent than codeine or meperidine |
| Comparator Or Baseline | Prodilidine: considerably lower activity; Codeine/Meperidine: baseline |
| Quantified Difference | Profadol > prodilidine; Profadol = 2.5-4× codeine/meperidine |
| Conditions | Rat antinociception assay; nalorphine antagonism |
Why This Matters
This 2.5-4× potency differential against a direct structural analog confirms that Profadol cannot be substituted with prodilidine for studies requiring equivalent μ-opioid mediated antinociception.
- [1] Winder, C.V., Welford, M., Wax, J., Kaump, D.H. Pharmacologic and toxicologic studies of m-(1-methyl-3-propyl-3-pyrrolidinyl)phenol (CI-572), an analgesic and antitussive agent. J Pharmacol Exp Ther. 1966;154(1):161-175. View Source
